molecular formula C24H26N2O3 B11561172 N'-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide

N'-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide

Cat. No.: B11561172
M. Wt: 390.5 g/mol
InChI Key: XHOIIGSKXGNKBG-KOEQRZSOSA-N
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Description

N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide is an organic compound with a complex structure that includes a butoxyphenyl group, a naphthalen-1-yloxy group, and a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide typically involves the condensation of 4-butoxybenzaldehyde with 2-(naphthalen-1-yloxy)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butoxyphenyl group and a naphthalen-1-yloxy group makes it particularly interesting for various applications, setting it apart from similar compounds.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide

InChI

InChI=1S/C24H26N2O3/c1-3-4-16-28-21-14-12-19(13-15-21)17-25-26-24(27)18(2)29-23-11-7-9-20-8-5-6-10-22(20)23/h5-15,17-18H,3-4,16H2,1-2H3,(H,26,27)/b25-17+

InChI Key

XHOIIGSKXGNKBG-KOEQRZSOSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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